- Process and aqueous acid catalysts for the preparation of di-tert-butyl succinate from succinic acid or anhydride and isobutene, European Patent Organization, , ,
Cas no 926-26-1 (Butanedioic acid, bis(1,1-dimethylethyl) ester)
926-26-1 structure
Product Name:Butanedioic acid, bis(1,1-dimethylethyl) ester
CAS番号:926-26-1
MF:C12H22O4
メガワット:230.300684452057
MDL:MFCD00127979
CID:753099
Update Time:2025-10-12
Butanedioic acid, bis(1,1-dimethylethyl) ester 化学的及び物理的性質
名前と識別子
-
- Butanedioic acid, bis(1,1-dimethylethyl) ester
- ditert-butyl butanedioate
- Butanedioic acid, bis(1,1-dimethylethyl) ester (9CI)
- Succinic acid, di-tert-butyl ester (7CI, 8CI)
- Bis(1,1-dimethylethyl) succinate
- Di-tert-butyl succinate
-
- MDL: MFCD00127979
- インチ: 1S/C12H22O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H2,1-6H3
- InChIKey: GOORECODRBZTKF-UHFFFAOYSA-N
- ほほえんだ: O=C(CCC(OC(C)(C)C)=O)OC(C)(C)C
じっけんとくせい
- 密度みつど: 0.9874 (rough estimate)
- ゆうかいてん: 36-37°
Butanedioic acid, bis(1,1-dimethylethyl) ester 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X16515-1g |
Di-tert-butyl succinate |
926-26-1 | 95% | 1g |
¥580.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X16515-250mg |
Di-tert-butyl succinate |
926-26-1 | 95% | 250mg |
¥253.0 | 2024-07-18 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12240-25g |
butanedioic acid, bis(1,1-dimethylethyl) ester |
926-26-1 | 95% | 25g |
$1035 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EA033-1g |
Butanedioic acid, bis(1,1-dimethylethyl) ester |
926-26-1 | 95% | 1g |
1502.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EA033-200mg |
Butanedioic acid, bis(1,1-dimethylethyl) ester |
926-26-1 | 95% | 200mg |
469.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EA033-50mg |
Butanedioic acid, bis(1,1-dimethylethyl) ester |
926-26-1 | 95% | 50mg |
204.0CNY | 2021-07-14 | |
| Chemenu | CM542539-250mg |
Di-tert-butyl succinate |
926-26-1 | 95%+ | 250mg |
$79 | 2023-02-01 | |
| Chemenu | CM542539-1g |
Di-tert-butyl succinate |
926-26-1 | 95%+ | 1g |
$181 | 2023-02-01 | |
| Chemenu | CM542539-5g |
Di-tert-butyl succinate |
926-26-1 | 95%+ | 5g |
$577 | 2023-02-01 | |
| Chemenu | CM542539-10g |
Di-tert-butyl succinate |
926-26-1 | 95%+ | 10g |
$980 | 2023-02-01 |
Butanedioic acid, bis(1,1-dimethylethyl) ester 合成方法
合成方法 1
合成方法 2
はんのうじょうけん
リファレンス
- A convenient preparation of tert-butyl esters, Synthesis, 1983, (2), 135-6
合成方法 3
合成方法 4
合成方法 5
はんのうじょうけん
1.1 Reagents: N,N-Dimethylaniline Solvents: Diethyl ether ; reflux; 2 h, reflux
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- Preparation of novel peptide nucleic acid monomers and oligomers with increased thymidine specificity, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
1.1 Catalysts: tert-Butyl bromoacetate
リファレンス
- A Reformatsky reagent. Carbon-carbon bonds formation by substitution reactions, Synthetic Communications, 1983, 13(6), 523-30
合成方法 7
はんのうじょうけん
リファレンス
- Reaction of ketone enolates with copper dichloride. Synthesis of 1,4-diketones, Journal of the American Chemical Society, 1975, 97(10), 2912-14
合成方法 8
はんのうじょうけん
リファレンス
- General preparative method for the esterification of carboxylic acids with isobutene in the presence of tert-butanol, Bulletin de la Societe Chimique de France, 1974, (12), 2985-6
合成方法 9
はんのうじょうけん
リファレンス
- Self-condensation of α-oxo esters under Stobbe condensation conditions, Journal of Organic Chemistry, 1968, 33(2), 838-40
合成方法 10
はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane , Zinc ; 1 h, rt
1.2 Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Tetrahydrofuran ; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Tetrahydrofuran ; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
リファレンス
- 3-Alkyl-1,2-cyclopentanediones by Negishi cross-coupling of a 3-bromo-1,2-cyclopentanedione silyl enol ether with alkylzinc reagents: an approach to 2-substituted carboxylic acid γ-lactones, homocitric and lycoperdic acids, Tetrahedron, 2015, 71(49), 9313-9320
合成方法 11
合成方法 12
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C; 30 min, rt
1.2 Catalysts: Zinc chloride Solvents: Tetrahydrofuran ; rt; 30 min, rt
1.3 Reagents: Oxygen Catalysts: Copper(II) acetylacetonate ; 10 min, rt
1.2 Catalysts: Zinc chloride Solvents: Tetrahydrofuran ; rt; 30 min, rt
1.3 Reagents: Oxygen Catalysts: Copper(II) acetylacetonate ; 10 min, rt
リファレンス
- Copper-catalyzed homodimerization of nitronates and enolates under an oxygen atmosphere, Organometallics, 2012, 31(22), 7816-7818
合成方法 13
はんのうじょうけん
1.1 Solvents: Diethyl ether ; 2 h, reflux
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- Synthesis of peptide nucleic acid monomers and triple-helix forming oligomers with non-standard bases for thymidine targeting in nucleic acid hybridization, United States, , ,
合成方法 14
はんのうじょうけん
1.1 Reagents: N,N-Dimethylaniline Solvents: Diethyl ether
1.2 Solvents: Water
1.2 Solvents: Water
リファレンス
- 1,8-naphthyridin-2(1H)-ones - novel bicyclic and tricyclic analogues of thymine in peptide nucleic acids (PNAs), European Journal of Organic Chemistry, 2001, (9), 1781-1790
合成方法 15
合成方法 16
はんのうじょうけん
1.1 Catalysts: Lithium diisopropylamide
リファレンス
- The reaction of lithium α-lithiocarboxylates (dianions of carboxylic acids) or α-lithiocarboxylic esters (ester enolates) with α-halocarboxylic esters or lithium α-halocarboxylates, Synthesis, 1980, (9), 710-13
合成方法 17
はんのうじょうけん
リファレンス
- Process for the preparation of diesters of alkanedioic acids, European Patent Organization, , ,
合成方法 18
はんのうじょうけん
リファレンス
- Dicarboxylate ester from an alkane and carbon monoxide, European Patent Organization, , ,
合成方法 19
はんのうじょうけん
リファレンス
- Ester enolates. II. Preparation of di- and tetrasubstituted succinate esters, Synthesis, 1975, (6), 396-7
合成方法 20
はんのうじょうけん
リファレンス
- Reaction of ester enolates with copper(II) salts. Synthesis of substituted succinate esters, Journal of the American Chemical Society, 1971, 93(18), 4605-6
Butanedioic acid, bis(1,1-dimethylethyl) ester Raw materials
- Dimethyl succinate
- [bis(tert-butoxy)methyl]dimethylamine
- 2-(tert-Butyldimethylsilyloxy)-3-bromo-2-cyclopentene-1-one
- Succinic anhydride
- butanedioic acid
- Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]-
Butanedioic acid, bis(1,1-dimethylethyl) ester Preparation Products
Butanedioic acid, bis(1,1-dimethylethyl) ester サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:926-26-1)Butanedioic acid, bis(1,1-dimethylethyl) ester
注文番号:A931020
在庫ステータス:in Stock
はかる:5g/10g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 15:03
価格 ($):232.0/437.0
Email:sales@amadischem.com
Butanedioic acid, bis(1,1-dimethylethyl) ester 関連文献
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
926-26-1 (Butanedioic acid, bis(1,1-dimethylethyl) ester) 関連製品
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推奨される供給者
Amadis Chemical Company Limited
(CAS:926-26-1)Butanedioic acid, bis(1,1-dimethylethyl) ester
清らかである:99%/99%
はかる:5g/10g
価格 ($):232.0/437.0